molecular formula C18H28N2O3 B2601677 N1-(3-hydroxy-4,4-dimethylpentyl)-N2-mesityloxalamide CAS No. 1396886-20-6

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-mesityloxalamide

Cat. No. B2601677
CAS RN: 1396886-20-6
M. Wt: 320.433
InChI Key: QXACZJPIWFZQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-mesityloxalamide, commonly known as HDMP-28, is a synthetic cathinone that belongs to the class of phenethylamines. It is a psychoactive compound that has gained attention in recent years due to its potential for abuse as a recreational drug. However, HDMP-28 has also been the subject of scientific research for its potential applications in various fields.

Scientific Research Applications

Apoptosis Induction in Cancer Cells Compounds structurally related to N1-(3-hydroxy-4,4-dimethylpentyl)-N2-mesityloxalamide have been investigated for their potential in cancer therapy. For instance, a study by Kemnitzer et al. (2004) identified 4-aryl-4H-chromenes as potent apoptosis inducers in multiple human cell lines. These compounds were found to induce nuclear fragmentation, arrest cells at the G(2)/M stage, and trigger apoptosis, suggesting their potential as anticancer agents Kemnitzer et al., 2004.

Mechanism of Reaction with Carcinogens Research by Helmick et al. (1991) explored the mechanism of reaction between carbon and nitrogen nucleophiles and model carcinogens, providing insights into the chemical interactions that may underlie the activity of compounds like N1-(3-hydroxy-4,4-dimethylpentyl)-N2-mesityloxalamide. Understanding these interactions is crucial for drug design and the development of therapies targeting specific types of cancer Helmick et al., 1991.

Investigation of Neurological Effects Another area of interest is the neurological effects of related compounds. A study on the receptor interaction profiles of novel psychoactive substances, including N-2-methoxybenzyl-phenethylamines (NBOMe drugs), highlighted their potent interaction with serotonergic receptors. Such research is valuable for understanding the potential therapeutic or adverse effects of compounds on the nervous system Rickli et al., 2015.

Metabolic and Synthetic Studies The metabolic properties and synthetic routes of compounds similar to N1-(3-hydroxy-4,4-dimethylpentyl)-N2-mesityloxalamide are also of interest. For example, studies on gold(I) complexes of imidazolidin‐2‐ylidenes and their antimicrobial properties indicate the potential of these compounds in developing new antimicrobial agents Özdemir et al., 2004. Additionally, research into the intestinal absorption of pyridinones in rats suggests the importance of understanding the pharmacokinetics of such compounds for therapeutic applications Taher et al., 2004.

properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-11-9-12(2)15(13(3)10-11)20-17(23)16(22)19-8-7-14(21)18(4,5)6/h9-10,14,21H,7-8H2,1-6H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXACZJPIWFZQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC(C(C)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-mesityloxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.